(1Z)-4-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)pent-1-en-3-one
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Description
(1Z)-4-methyl-2-(1H-1,2,4-triazol-1-yl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)pent-1-en-3-one is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.34. The purity is usually 95%.
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Scientific Research Applications
Catalysis
Compounds with pyrazolyl and triazolyl groups have been explored for their potential in catalysis. For example, new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl donor ligands were synthesized and shown to be catalysts for hydroamination, indicating the potential of similar compounds in catalytic processes (Hua et al., 2012).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of pyrazole and triazole derivatives for antimicrobial activities. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and assessed as antimicrobial agents, demonstrating the potential of these compounds to act against various microbial strains (Al‐Azmi & Mahmoud, 2020).
Structural and Coordination Chemistry
The versatility of pyrazole and triazole rings as ligands in coordination chemistry has been widely explored. These compounds often serve as building blocks for the synthesis of complex structures with potential applications in materials science and as precursors for further chemical transformations. For example, research on scandium and yttrium complexes containing triazole ligands highlights the use of these compounds in the development of new materials with unique properties (Tredget et al., 2005).
Energetic Materials
Compounds with pyrazole and triazole frameworks have also been investigated for their potential as energetic materials. The introduction of substituents such as the pentafluorosulfanyl group into these heterocycles has been shown to significantly enhance their density and detonation performance, making them candidates for applications in explosives and propellants (Ye et al., 2007).
Properties
IUPAC Name |
(Z)-4-methyl-2-(1,2,4-triazol-1-yl)-1-(1,3,5-trimethylpyrazol-4-yl)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9(2)14(20)13(19-8-15-7-16-19)6-12-10(3)17-18(5)11(12)4/h6-9H,1-5H3/b13-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJWNKFKLCACKC-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C(C(=O)C(C)C)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C(/C(=O)C(C)C)\N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659405 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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